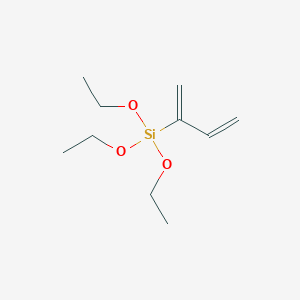
(Buta-1,3-dien-2-yl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Buta-1,3-dien-2-yl)(triethoxy)silane is an organosilicon compound characterized by the presence of a butadiene moiety and three ethoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)(triethoxy)silane typically involves the reaction of buta-1,3-dien-2-ylmagnesium chloride with triethoxy(3-iodopropyl)silane in the presence of a catalyst such as copper(II) chloride and lithium chloride in tetrahydrofuran (THF) at low temperatures . This Grignard reaction is a common method for forming carbon-silicon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Buta-1,3-dien-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to hydrides or other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Buta-1,3-dien-2-yl)(triethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a building block for polymer synthesis.
Biology and Medicine
While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as bioactive materials.
Industry
In the industrial sector, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its ability to form strong bonds with various substrates makes it valuable in surface modification and material enhancement .
Mécanisme D'action
The mechanism of action of (Buta-1,3-dien-2-yl)(triethoxy)silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom acts as an electrophilic center, facilitating the attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, with common pathways including the formation of siloxane linkages and cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Buta-1,3-dien-2-yloxy)trimethylsilane
- (Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane
- Triethoxy(octyl)silane
Uniqueness
(Buta-1,3-dien-2-yl)(triethoxy)silane is unique due to its combination of a butadiene moiety and triethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
124597-49-5 |
|---|---|
Formule moléculaire |
C10H20O3Si |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
buta-1,3-dien-2-yl(triethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h6H,1,5,7-9H2,2-4H3 |
Clé InChI |
SGAHOMRZKDFGTD-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C(=C)C=C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
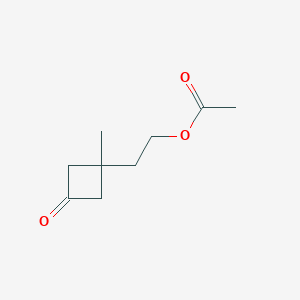
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
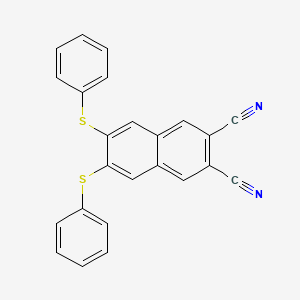


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
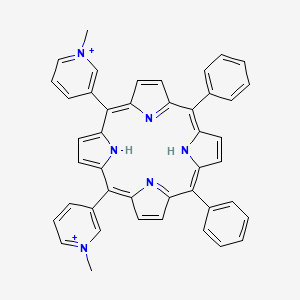


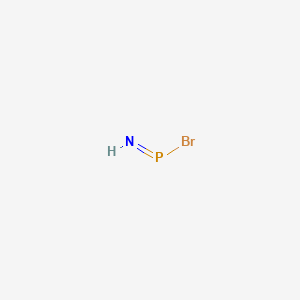
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

